3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Antifibrotic Collagen Synthesis Chiral Pharmacology

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride (CAS 1417794-36-5) is a differentiated 3-nitropyridine building block for medicinal chemistry. The 3-nitro substituent imparts unique electronic properties critical for kinase inhibitor design, as shown in Roche's EP2814822 patent. Supplied as a racemic HCl salt, it offers superior aqueous solubility for in vitro assays. Researchers leverage this scaffold for chiral resolution, utilizing the known antifibrotic activity of the (S)-enantiomer (IC50 45.69 µM) to identify eutomer/distomer profiles. Ideal for diversifying screening libraries via nitro and amine functionalization.

Molecular Formula C9H13ClN4O2
Molecular Weight 244.68
CAS No. 1417794-36-5
Cat. No. B2401219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
CAS1417794-36-5
Molecular FormulaC9H13ClN4O2
Molecular Weight244.68
Structural Identifiers
SMILESC1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
InChIInChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H
InChIKeyRSNZMOIMXSSVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine Hydrochloride (CAS 1417794-36-5): A Research-Grade Pyridine-Pyrrolidine Building Block


3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride (CAS 1417794-36-5) is a small molecule building block featuring a 3-nitropyridine core connected via an amine linker to a 3-pyrrolidinyl moiety. It is typically supplied as a racemic mixture hydrochloride salt with a molecular weight of 244.68 g/mol and a standard research purity of 95% or higher . The compound is utilized in medicinal chemistry and chemical biology as a scaffold for the development of kinase inhibitors and other bioactive agents [1].

The Critical Role of the 3-Nitro Group and Pyrrolidine Core in Differentiating 1417794-36-5


Direct substitution of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride with close structural analogs, such as N-(pyridin-2-yl)pyrrolidine or regioisomeric nitro-pyridinamines, is not supported by activity data. The 3-nitro substituent on the pyridine ring is a key determinant of electronic properties and potential binding interactions, a feature absent in analogs like N-(pyridin-2-yl)pyrrolidine . The specific substitution pattern defines the compound's utility as a building block in patents for pyrrolidine-based therapeutics, including kinase inhibitors, as demonstrated in Roche's EP2814822 patent family [1].

Quantitative Differentiation of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine Hydrochloride (1417794-36-5) from Analogs


Functional Activity in Fibrosis Models: Enantiomer vs. Racemate Comparison

The (S)-enantiomer of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride (CAS 1417789-13-9) exhibits measurable inhibition of collagen expression with an IC50 of 45.69 µM, providing a chiral benchmark against which the activity of the racemic mixture (CAS 1417794-36-5) can be assessed . This data highlights the potential for differential biological effects between enantiomers, a critical consideration for research involving the racemate.

Antifibrotic Collagen Synthesis Chiral Pharmacology

Solubility Advantage of the Hydrochloride Salt Form

The hydrochloride salt of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is reported to have enhanced water solubility compared to its free base form . While a precise quantitative solubility value (e.g., in mg/mL or µM) is not provided in the available technical literature, the conversion to a hydrochloride salt is a standard and well-understood strategy for improving the aqueous solubility of amine-containing compounds for biological assays and formulation studies.

Aqueous Solubility Formulation In Vitro Assay

Precise Chiral Purity and Analytical Characterization Data

The (S)-enantiomer of this compound (CAS 1417789-13-9) is available with a documented purity of NLT 98% and includes comprehensive analytical documentation such as MSDS, NMR, HPLC, and LC-MS data . This high level of chiral purity and analytical characterization provides a significant advantage over the racemic mixture (CAS 1417794-36-5), for which such detailed, publicly-available analytical data is less common. This allows researchers to work with a well-defined, single stereoisomer, eliminating the confounding variable of mixed enantiomers in sensitive assays.

Chiral Purity Quality Control Analytical Characterization

Regioisomeric Differentiation: 3-Nitro vs. 5-Nitro Pyridine Analogs

The position of the nitro group on the pyridine ring (3- vs. 5-) is a critical determinant of molecular geometry and electronic distribution. While no direct head-to-head biological comparison is available, the existence of the distinct regioisomer 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1250987-21-3) underscores that the 3-nitro substitution pattern of 1417794-36-5 creates a unique chemical entity. In medicinal chemistry, such regioisomeric changes can drastically alter target binding affinity and selectivity profiles, making them non-interchangeable.

Regioisomer Structure-Activity Relationship Molecular Recognition

Key Research Applications for 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine Hydrochloride (1417794-36-5)


Chiral Probe Development for Fibrosis Research

The established antifibrotic activity of the (S)-enantiomer (IC50 45.69 µM) provides a strong rationale for using the racemic 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride (1417794-36-5) as a starting point for chiral resolution studies. Researchers can separate the enantiomers and profile their individual activities to identify the eutomer and distomer, a critical step in early-stage drug discovery for fibrotic diseases.

Scaffold for Kinase and GPCR Inhibitor Synthesis

The pyrrolidine-pyridine core is a recognized pharmacophore in kinase and GPCR drug discovery . This compound serves as a versatile building block, as evidenced by its inclusion in patent families like EP2814822, which claims pyrrolidine derivatives for therapeutic applications [1]. Its structure is amenable to further functionalization, particularly at the nitro and amine positions, to generate diverse screening libraries.

Use in Aqueous-Based Biological Assays

The hydrochloride salt form offers an advantage in assay development by improving water solubility compared to the free base . This facilitates the preparation of compound solutions for in vitro assays, such as cellular assays or enzymatic assays, where high concentrations of organic solvents like DMSO can be toxic to cells or interfere with assay readouts.

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